3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol
Description
Chemical Structure and Properties
3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (C₆H₅BrN₄O₂) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a bromine atom at position 3, a methyl group at N1, and hydroxyl groups at positions 5 and 7 (Figure 1). It has a molecular weight of 245.03 g/mol and is reported with 95% purity . The compound’s diol functionality and bromine substitution make it a versatile intermediate for synthesizing kinase inhibitors and spiro derivatives .
Microwave-assisted bromination: Similar dibromo derivatives (e.g., 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione) are synthesized via bromination of precursor diones under microwave conditions, improving yield and reducing reaction time .
Functionalization of pyrazolo[4,3-d]pyrimidine scaffolds: Chlorination or bromination of pyrazolo[4,3-d]pyrimidine-5,7-diol intermediates using reagents like phosphorus oxychloride (POCl₃) or bromine sources is common, followed by regioselective substitution .
Applications
The compound is primarily utilized as a precursor in drug discovery, particularly for cyclin-dependent kinase (CDK) inhibitors. Its bromine atom enables further cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the methyl and diol groups influence binding affinity in kinase active sites .
Properties
IUPAC Name |
3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(4(7)10-11)8-6(13)9-5(3)12/h1H3,(H2,8,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJBQKRNGHJHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolo[4,3-d]pyrimidine core followed by bromination and methylation steps. Specific reaction conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and methylating agents like methyl iodide, are employed to achieve the desired substitutions .
Chemical Reactions Analysis
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization Reactions: The pyrazolo[4,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer progression.
Biological Studies: The compound is used in biological assays to investigate its cytotoxic effects on various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol involves its inhibition of CDK2/cyclin A2. The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-d]pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity :
- The bromine atom in this compound enhances electrophilic reactivity for cross-coupling, distinguishing it from chlorine-substituted analogs (e.g., 5,7-dichloro derivatives), which are less reactive in Suzuki couplings .
- Hydroxyl groups at C5 and C7 improve solubility compared to thiol or chloro derivatives (e.g., LGR6768), but reduce membrane permeability, limiting in vivo efficacy .
Synthetic Flexibility: Microwave-assisted bromination (used for dibromo derivatives ) is more efficient than traditional methods for the target compound, reducing side reactions. Regioselectivity: The 7-amino-5-chloro derivative forms exclusively via ammonolysis of dichloro intermediates, whereas bromine substitution at C3 requires precise steric control to avoid polychlorination .
Biological Applications :
- Kinase Inhibition : LGR6768’s biphenyl moiety at C7 enhances CDK7 selectivity over CDK2, whereas the methyl group in this compound may reduce off-target effects .
- Antimicrobial Activity : Dibromo derivatives (e.g., 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione) exhibit moderate antimicrobial activity, but the target compound’s efficacy in this domain remains unexplored .
Biological Activity
3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (CAS No. 1033444-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C₆H₅BrN₄O₂
- Molar Mass : 245.03 g/mol
- Density : 2.37 g/cm³ (predicted)
- pKa : 9.71 (predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its efficacy against various pathogens, with notable results in inhibiting biofilm formation.
Case Study: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for the most active derivatives in the series. This compound exhibited significant bactericidal effects, indicating its potential use as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly regarding its ability to inhibit the growth of cancer cells.
In Vitro Studies
In vitro assays were conducted on human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited moderate to potent anti-proliferative effects:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | A549 | 15.4 |
| This compound | HCT-116 | 18.2 |
These values suggest that the compound has a promising role as a potential anticancer agent due to its ability to inhibit cell proliferation effectively .
The mechanism underlying the biological activity of this compound appears to involve interaction with specific cellular targets that are crucial for cell survival and proliferation. Molecular docking studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
